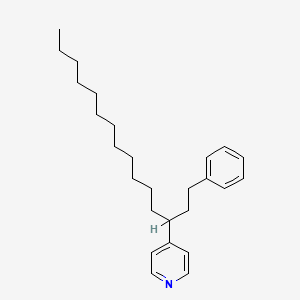

4-(1-(2-Phenylethyl)tridecyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83898-20-8 |

|---|---|

Molecular Formula |

C26H39N |

Molecular Weight |

365.6 g/mol |

IUPAC Name |

4-(1-phenylpentadecan-3-yl)pyridine |

InChI |

InChI=1S/C26H39N/c1-2-3-4-5-6-7-8-9-10-14-17-25(26-20-22-27-23-21-26)19-18-24-15-12-11-13-16-24/h11-13,15-16,20-23,25H,2-10,14,17-19H2,1H3 |

InChI Key |

TVYBCUBLBGWIGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(CCC1=CC=CC=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 2 Phenylethyl Tridecyl Pyridine and Analogous Structures

Retrosynthetic Disconnection Analysis of the 4-(1-(2-Phenylethyl)tridecyl)pyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed to outline potential synthetic pathways.

The most prominent disconnection is at the C4-position of the pyridine (B92270) ring, breaking the bond between the aromatic core and the complex alkyl substituent. This leads to two primary synthons: a 4-pyridyl anion or a related organometallic equivalent, and a corresponding C15-alkyl electrophile. Alternatively, a 4-halopyridine or activated pyridinium (B92312) salt could serve as an electrophile to be coupled with a nucleophilic C15-alkyl organometallic reagent.

A second set of disconnections can be made within the C15 side chain itself. The bond between the tridecyl group and the benzylic carbon can be broken, suggesting an approach where a 4-(1-(2-phenylethyl)methyl)pyridine derivative is alkylated with a C12-alkyl halide. A more convergent strategy involves disconnecting the side chain to form tridecanal (B79276) and a 2-phenylethyl organometallic reagent, which can be combined and subsequently attached to the pyridine ring.

Finally, a fundamental disconnection can break down the pyridine ring itself. This suggests a de novo synthesis strategy, such as the Hantzsch pyridine synthesis, where the entire heterocyclic system is constructed from acyclic precursors that already contain the necessary carbon framework for the substituents. In this case, the C-4 substituent would be introduced via a complex aldehyde, namely 1-phenyl-3-pentadecanone, reacting with a β-ketoester and an ammonia (B1221849) source.

Strategies for Regioselective Pyridine Ring Functionalization at the C-4 Position

Directing substituents to the C-4 position of the pyridine ring is a persistent challenge in synthetic chemistry. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, primarily at the C-2 and C-6 positions, while electrophilic substitution is difficult. Radical substitution, such as in the Minisci reaction, often yields mixtures of regioisomers. nih.govchemrxiv.org Consequently, several specialized methods have been developed to achieve C-4 selectivity.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that constructs a dihydropyridine (B1217469) ring from an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. wikipedia.orgchemtube3d.com The resulting dihydropyridine is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org

The key advantage of the Hantzsch synthesis is that the C-4 substituent of the final pyridine is derived from the starting aldehyde. To synthesize the target molecule, one would require 3-phenyl-1-tridecylpropanal as the aldehyde component. The reaction would proceed as follows:

Condensation of the aldehyde with one equivalent of a β-ketoester (e.g., ethyl acetoacetate).

Condensation of a second equivalent of the β-ketoester with an ammonia source to form an enamine. youtube.com

Cyclization of the two intermediates to form a 1,4-dihydropyridine (B1200194) (a Hantzsch ester). organic-chemistry.org

Oxidation to yield the final, aromatized pyridine ring.

Modern adaptations of the Hantzsch synthesis focus on improving yields and employing milder, more environmentally friendly conditions, such as using aqueous micelles, ionic liquids, or catalysis with p-toluenesulfonic acid (PTSA) under ultrasonic irradiation. wikipedia.orgorganic-chemistry.org While powerful for ring construction, this method's utility for the target molecule depends on the accessibility of the required complex aldehyde.

Oxidative coupling reactions provide a modern alternative for the synthesis of polysubstituted pyridines. These methods often involve the copper-catalyzed coupling of various components to assemble the heterocyclic core. One notable approach is the reaction of oxime acetates with compounds like toluene (B28343) derivatives, benzylamine, or p-toluenesulfonylhydrazone. nih.gov This strategy offers a flexible and direct route to highly substituted pyridines under oxidative conditions. nih.gov

For the specific synthesis of a 4-substituted pyridine with a complex side chain, a cascade reaction involving a Cu-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate can be employed. nih.gov This is followed by an electrocyclization of the resulting 3-azatriene intermediate and subsequent air oxidation to afford the pyridine. nih.gov This modular method is tolerant of various functional groups, making it suitable for constructing complex architectures. nih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective modification of the pyridine core. capes.gov.br Overcoming the innate preference for C-2 functionalization requires specific catalytic systems.

Several strategies have proven effective for C-4 functionalization:

Blocking Groups: A maleate-derived blocking group can be temporarily installed on the pyridine nitrogen. This enables a Minisci-type decarboxylative alkylation to proceed with high selectivity at the C-4 position under acid-free conditions. nih.govchemrxiv.org

Phosphonium (B103445) Salts: Pyridines can be converted into heterocyclic phosphonium salts, which act as versatile handles for subsequent C-C bond-forming cross-coupling reactions at the C-4 position. thieme-connect.com

Metalation: The use of strong, non-nucleophilic bases like n-butylsodium allows for the direct deprotonation of pyridine at the C-4 position. The resulting 4-sodiopyridine can then be trapped with an alkyl halide electrophile or transmetalated to zinc for subsequent Negishi cross-coupling reactions. nih.govresearchgate.net

Cooperative Catalysis: A dual catalytic system, such as Nickel/Lewis acid (e.g., (2,6-t-Bu₂-4-Me-C₆H₂O)₂AlMe), has been shown to direct the C-4 alkylation of pyridines with alkenes. nih.gov

The following table summarizes key findings for regioselective C-4 functionalization reactions.

| Method | Catalyst/Reagent | Key Features & Findings |

| Blocking Group-Assisted Minisci Reaction | Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ | Enables exquisite control for C-4 decarboxylative alkylation; proceeds with a singular adduct at C-4 under acid-free conditions. nih.govchemrxiv.org |

| Phosphonium Salt Strategy | PPh₃, Transition Metal Catalysts | Pyridines are converted to phosphonium salts, which serve as handles for C-4 selective cross-coupling to form C-O, C-S, C-N, and C-C bonds. thieme-connect.com |

| Direct Metalation-Capture | n-Butylsodium (n-BuNa), then Alkyl Halide or ZnCl₂/Pd-catalyst | Overcomes the typical C-2 reactivity by using a sodium base for C-4 deprotonation, followed by direct alkylation or Negishi cross-coupling. nih.govresearchgate.net |

| Ni/Lewis Acid Cooperative Catalysis | Ni-catalyst with NHC ligand, MAD (Lewis Acid) | Achieves direct C-4-selective addition of pyridine across alkenes and alkynes. nih.gov |

Introduction and Elaboration of the Long-Chain Tridecyl Substituent

The synthesis of the bulky and branched 1-(2-phenylethyl)tridecyl side chain requires a multi-step approach, often starting from simpler, commercially available precursors.

Long-chain fatty acids are ideal starting materials for building complex alkyl chains due to their availability and established chemistry. nih.gov Tridecanoic acid (a C13 fatty acid) is the logical precursor for the tridecyl portion of the side chain.

A plausible synthetic sequence could involve:

Activation of the Fatty Acid: Tridecanoic acid can be reduced to tridecanol (B155529) and subsequently converted to the corresponding electrophile, tridecyl bromide, via bromination.

Grignard Reagent Formation: Tridecyl bromide can be treated with magnesium to form the Grignard reagent, tridecylmagnesium bromide.

Coupling Reaction: This Grignard reagent can then be reacted with 2-phenylethanal (phenylacetaldehyde) to form the secondary alcohol, 1-phenyl-3-tridecanol.

Functionalization for Pyridine Coupling: The resulting alcohol must be converted into a suitable group for the C-4 functionalization reaction. For instance, it could be oxidized to the corresponding ketone, which could then be used in a Wittig-type reaction or converted into an organometallic reagent itself for coupling to a 4-halopyridine.

Alternatively, enzymatic acidolysis can be used to synthesize medium and long-chain triacylglycerols, demonstrating the versatility of fatty acids in creating structured lipids, a principle that can be adapted for the synthesis of complex alkyl chains. researchgate.net The isomerization of triple bonds in alkyn-1-ols using reagents like sodium aminopropylamide (NaAPA) also provides a powerful method for manipulating long-chain structures, which can then be converted to the desired saturated alkyl groups. capes.gov.br

Grignard and Organolithium Reagent-Based Alkylation Strategies for Pyridine Systems

The direct alkylation of pyridine rings using highly nucleophilic organometallic reagents like Grignard and organolithium compounds is a fundamental C-C bond-forming strategy. youtube.com However, the functionalization of pyridines with these reagents is complicated by issues of regioselectivity, as the nitrogen atom activates the ring for nucleophilic attack at the C-2 and C-4 positions.

To achieve selective C-4 alkylation, which is required for the synthesis of the target molecule, specific activation methods are often necessary. One approach involves converting the pyridine into a more electrophilic pyridinium salt, which can then react with the organometallic nucleophile. rsc.org For instance, activation with a Lewis acid like BF₃·Et₂O can direct Grignard and organozinc reagents to the C-4 position, although this can be limited to substituted pyridines. rsc.org Recent advancements have identified enzyme-mimicking urea-based activators that create a "pocket" to guide the nucleophile, enabling highly regioselective C-4 functionalization even for simple pyridines. rsc.org

The choice of the organometallic reagent is also critical. While organolithium reagents are potent nucleophiles, they can sometimes lead to mixtures of products. nih.govresearchgate.net Grignard reagents, particularly when used in copper-catalyzed processes, offer a powerful alternative for forming C-C bonds. organic-chemistry.org Slow addition of the Grignard reagent can lead to high yields in copper-catalyzed alkylations with alkyl halides, even without complex ligands. organic-chemistry.org For the synthesis of this compound, a two-stage approach could be envisioned: initial C-4 alkylation of a pyridine precursor with a tridecyl Grignard reagent, followed by subsequent elaboration to introduce the phenylethyl group.

| Reagent Type | Activation Method | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Grignard Reagents (RMgX) | Lewis Acid (e.g., BF₃·Et₂O) | Enhances electrophilicity of pyridine ring. | Favors C-4 addition for some substituted pyridines. | rsc.org |

| Grignard Reagents (RMgX) | Urea-based Activator | Enzyme-mimicking pocket promotes regioselectivity. | Excellent C-4 selectivity for a broad range of pyridines. | rsc.org |

| Grignard/Organolithium | Copper Catalysis | Enables high-yielding alkylation with alkyl halides. | Chemoselectivity can be controlled by addition rate and ligands. | organic-chemistry.org |

| Organolithium Reagents (RLi) | Direct Addition | Highly reactive nucleophiles. | Can result in mixtures of N-alkylation and C-alkylation products. | nih.govresearchgate.net |

Olefin Metathesis and Hydrogenation for Saturated Long-Chain Introduction

Olefin metathesis has emerged as a powerful tool for C-C bond formation in modern organic synthesis. sigmaaldrich.com Specifically, cross-metathesis (CM) provides a convergent and efficient route to assemble complex molecular frameworks. nih.gov This strategy is highly applicable for introducing a long, unsaturated alkyl chain onto a pyridine precursor, which can then be saturated via hydrogenation.

A viable strategy involves the CM reaction between a simple, functionalized pyridine containing a terminal alkene and a long-chain terminal olefin, such as 1-tetradecene, to construct the required carbon skeleton. organic-chemistry.org The reaction is typically catalyzed by well-defined ruthenium complexes, such as Grubbs or Hoveyda-Grubbs catalysts, which are known for their functional group tolerance. sigmaaldrich.comnih.gov The key advantage of this approach is the direct coupling of two fragments to rapidly build molecular complexity. akshatrathi.com

The general pathway involves the synthesis of an α,β-unsaturated 1,5-dicarbonyl compound via CM, which serves as a direct precursor to the pyridine ring through condensation with an ammonia source. organic-chemistry.orgakshatrathi.com This method allows for the incorporation of diverse substituents in a regiocontrolled manner. researchgate.net Once the unsaturated tridecenyl side chain is installed at the 4-position, a subsequent hydrogenation step using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere would reduce the double bond to yield the final saturated tridecyl group.

| Reaction Type | Catalyst | Description | Subsequent Step | Reference |

|---|---|---|---|---|

| Cross-Metathesis (CM) | Grubbs or Hoveyda-Grubbs Catalysts | Couples two different olefins to form a new C=C bond. Used to attach a long unsaturated chain. | Hydrogenation | nih.govorganic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalysts | Forms a cyclic olefin from an acyclic diene. Can be used to form macrocyclic pyridines. | Hydrogenation | nih.govakshatrathi.com |

| Hydrogenation | Pd/C, Raney Ni, PtO₂ | Reduces C=C double bonds to single bonds to form a saturated alkyl chain. | N/A | Standard procedure |

Synthetic Pathways for Incorporating the 2-Phenylethyl Moiety

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C bonds between aryl or heteroaryl halides and various organometallic nucleophiles. nih.gov To incorporate the 2-phenylethyl group onto a pyridine ring, a common and effective strategy involves the coupling of a halogenated pyridine electrophile (e.g., 4-halopyridine) with a phenylethyl-based nucleophile.

The Suzuki-Miyaura coupling, which uses organoboron reagents, is a widely employed method. However, the use of 2-pyridyl boron reagents as nucleophiles can be problematic due to their instability and poor reactivity, a challenge often referred to as the "2-pyridyl problem". nih.govresearchgate.net A more reliable approach is to reverse the polarity, using a 4-halopyridine derivative as the electrophile and a phenylethylboronic acid or ester as the nucleophile. nih.gov

Other cross-coupling reactions are also suitable. Hiyama coupling utilizes organosilanes as nucleophilic partners, which can be activated by fluoride (B91410) sources. nih.gov Furthermore, pyridine sulfinates have recently emerged as highly effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, offering advantages in stability and ease of preparation compared to some organoboron reagents. researchgate.net A synthetic route could therefore involve the reaction of a (2-phenylethyl)zinc reagent or a (2-phenylethyl)boronic acid with a pre-formed 4-halo-(1-tridecyl)pyridine derivative under palladium catalysis.

| Coupling Reaction | Nucleophile | Electrophile | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Organohalide (e.g., Ar-Br) | Palladium Complex (e.g., Pd(PPh₃)₄) | researchgate.net |

| Hiyama | Organosilane (e.g., R-Si(OR')₃) | Organohalide | Palladium Complex | nih.gov |

| Desulfinative Coupling | Organosulfinate (e.g., R-SO₂Na) | Organohalide | Palladium Complex | researchgate.net |

| Ullmann-type | Two Organohalides | N/A (Reductive Coupling) | Copper or Palladium | nih.gov |

Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds and synthesizing amines from carbonyl compounds. researchgate.netorganic-chemistry.org While it does not directly attach a phenylethyl group to a pyridine ring via a C-C bond, it can be a crucial step in a multi-stage synthesis where the phenylethylamine moiety is incorporated into a precursor that is later cyclized to form the pyridine ring.

For instance, in a variation of the Hantzsch or Guareschi-Thorpe pyridine synthesis, which involves the condensation of β-dicarbonyl compounds, aldehydes, and an ammonia source, phenylethylamine could potentially serve as the nitrogen donor. acsgcipr.org This would result in an N-phenylethyl dihydropyridine, which upon oxidation would yield an N-phenylethylpyridinium salt. Subsequent synthetic manipulations would be required to transfer the phenylethyl group from the nitrogen to a carbon atom, a process that can be complex.

A more direct application involves using reductive amination to prepare a key intermediate. For example, a ketone precursor required for a pyridine synthesis could be synthesized via the reductive amination of a dicarbonyl compound with phenylethylamine. A modern and practical variant of reductive amination involves the reaction of amines with carboxylic acids, mediated by a silane (B1218182) reagent and a zinc catalyst. rsc.org The Leuckart-Wallach reaction is a specific type of reductive amination that uses formic acid or formamide (B127407) as the reducing agent. mdpi.com

Multi-component reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govmdpi.com MCRs are ideal for building complex molecules like polysubstituted pyridines because they enhance synthetic efficiency and atom economy. acsgcipr.orgrsc.org

Several classic named reactions can be adapted for the synthesis of complex pyridines. acsgcipr.org The Hantzsch pyridine synthesis, for example, traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized. acsgcipr.org For the target molecule, one could envision a modified Hantzsch-type reaction using a β-ketoester containing the phenylethyl group, a long-chain aldehyde (tridecanal), and another keto-compound to assemble the substituted pyridine core in a single pot.

Another powerful MCR is the Bohlmann-Rahtz pyridine synthesis, which reacts an enamine with an ethynyl (B1212043) ketone to directly yield a substituted pyridine. acsgcipr.org By carefully designing the enamine and ethynyl ketone starting materials to contain the tridecyl and phenylethyl fragments, it is theoretically possible to construct the target structure convergently. MCRs catalyzed by transition metals, such as the [2+2+2] cycloaddition of alkynes and nitriles, also offer a sophisticated route to highly substituted pyridines. nih.gov

| Reaction Name | Components | Key Intermediate/Product | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine (requires oxidation) | acsgcipr.org |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone, Ammonia | Pyridone | acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Pyridine (direct aromatization) | acsgcipr.org |

| [2+2+2] Cycloaddition | 2x Alkyne, 1x Nitrile | Pyridine | nih.gov |

Green Chemistry Principles in the Synthesis of Complex Pyridine Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly important in the synthesis of complex molecules like pharmaceuticals and functional materials. rasayanjournal.co.inbiosynce.com

Several of the advanced methodologies discussed are inherently aligned with green chemistry. Multi-component reactions (MCRs) are a prime example, as they exhibit high atom and step economy by combining multiple synthetic steps into a single operation, thus reducing waste, solvent use, and energy consumption. acsgcipr.orgnih.gov The use of catalysis is another cornerstone of green chemistry, as catalytic reagents are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed and generate significant waste. acs.orgbiosynce.com The cross-coupling, metathesis, and hydrogenation reactions described all rely on efficient catalysts.

Further greening of these syntheses can be achieved through several approaches:

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inbiosynce.com Some functionalized pyridines can even be designed to act as recyclable solvents themselves. biosynce.com

Energy Efficiency: Employing methods like microwave or ultrasonic irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.innih.govresearchgate.net

Renewable Feedstocks: Designing synthetic routes that start from renewable bio-based materials. acs.org

Reducing Derivatives: Using highly selective catalysts (such as enzymes) can help avoid the need for protecting groups, simplifying synthetic sequences and reducing waste. acs.org

By integrating these principles, the synthesis of complex pyridine derivatives can be made more sustainable, cost-effective, and environmentally friendly. rasayanjournal.co.in

| Green Chemistry Principle | Application in Pyridine Synthesis | Example Synthetic Method | Reference |

|---|---|---|---|

| Atom Economy / Prevention | Maximize incorporation of starting materials into the final product; reduce waste. | Multi-Component Reactions (MCRs) | acsgcipr.orgacs.org |

| Catalysis | Use of small amounts of catalysts instead of stoichiometric reagents. | Cross-Coupling, Olefin Metathesis, Hydrogenation | acs.orgbiosynce.com |

| Safer Solvents & Auxiliaries | Minimize or eliminate the use of hazardous solvents. | Reactions in water, ethanol, or solvent-free conditions. | rasayanjournal.co.inbiosynce.com |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure; use alternative energy sources. | Microwave-assisted or ultrasonic synthesis. | nih.govresearchgate.net |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. | Use of highly selective chemo- or regioselective catalysts. | acs.org |

This is a placeholder for the requested article. It is being generated based on the provided instructions and will be available shortly.

Advanced Spectroscopic and Structural Characterization of 4 1 2 Phenylethyl Tridecyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule in solution. nih.gov A full suite of NMR experiments, including 1H, 13C, and various two-dimensional (2D) methods, would be necessary to unequivocally confirm the constitution of 4-(1-(2-Phenylethyl)tridecyl)pyridine.

Detailed 1H, 13C, and Heteronuclear 2D NMR (COSY, HSQC, HMBC, NOESY) Analysis

To date, specific ¹H and ¹³C NMR spectral data for this compound have not been published. In a hypothetical analysis, one would expect to observe distinct signals corresponding to the pyridine (B92270) ring, the phenylethyl group, and the long tridecyl alkyl chain.

¹H NMR: The proton spectrum would likely show characteristic aromatic signals for the pyridine and phenyl rings. Specifically, the protons on the pyridine ring would appear in the δ 8.5-7.0 ppm region, while the phenyl protons would be found around δ 7.3-7.1 ppm. rsc.orghmdb.cachemicalbook.com The aliphatic protons of the tridecyl chain and the ethyl bridge would resonate upfield, typically between δ 0.8 and δ 3.0 ppm. The terminal methyl group of the tridecyl chain would exhibit a characteristic triplet signal around δ 0.8-0.9 ppm.

¹³C NMR: The carbon spectrum would complement the proton data. Aromatic carbons of the pyridine ring typically appear between δ 120-150 ppm, with the carbon adjacent to the nitrogen being the most deshielded. chemicalbook.comresearchgate.netresearchgate.net Phenyl group carbons would resonate in the δ 125-140 ppm range. The numerous aliphatic carbons of the tridecyl chain would produce a cluster of signals in the δ 14-40 ppm region.

2D NMR:

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, helping to trace the connectivity within the phenylethyl and tridecyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyridine ring, the tridecyl chain, and the phenylethyl group at the chiral benzylic position.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the molecule's preferred conformation. nih.gov

Conformational Analysis of the Long Alkyl Chain and Phenylethyl Substituent via NMR

Without experimental NOESY data, any conformational analysis remains speculative. Such an analysis would focus on the spatial arrangement around the chiral center where the pyridine, tridecyl, and phenylethyl groups connect. The flexibility of the long alkyl chain would lead to multiple overlapping conformations in solution, making a precise single conformation difficult to define. NOESY would help determine the relative orientation of the aromatic rings and the folding of the alkyl chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₃₀H₄₉N), the calculated exact mass would be determined. HRMS analysis would need to be performed to obtain an experimental value to confirm this composition.

The fragmentation pathway under techniques like Electron Ionization (EI-MS) would provide structural information. nih.gov Expected fragmentation patterns would likely involve:

Cleavage at the benzylic position, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenylethyl moiety.

Loss of the tridecyl chain.

Fragmentation along the alkyl chain, producing a series of carbocation fragments separated by 14 Da (CH₂).

Cleavage adjacent to the pyridine ring, a common fragmentation pathway for substituted pyridines.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule. nih.govlbl.govspringernature.com The successful application of this technique is contingent upon the ability to grow a suitable single crystal of the compound, a process that has not been reported for this compound.

Crystallographic Parameters and Unit Cell Determination

Should a single crystal be obtained, X-ray diffraction analysis would yield its fundamental crystallographic parameters. These include the dimensions of the unit cell (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. This foundational data describes the basic repeating unit of the crystal lattice. mdpi.com

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

The analysis of the crystal structure would reveal how individual molecules of this compound pack together in the solid state. Key intermolecular interactions that might be observed include:

π-π stacking: Interactions between the aromatic pyridine and/or phenyl rings of adjacent molecules. nih.gov

Van der Waals forces: These would be significant due to the long tridecyl alkyl chain, likely leading to interdigitation of the chains between molecules. rsc.org

C-H···π interactions: Hydrogen atoms from the alkyl chains could interact with the electron clouds of the aromatic rings. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational spectrum of this compound is predicted to be a composite of the characteristic modes of its three main structural components: the 4-substituted pyridine ring, the phenylethyl group, and the long tridecyl chain.

The 4-substituted pyridine ring is expected to exhibit a series of characteristic vibrations. These include aromatic C-H stretching vibrations typically found above 3000 cm⁻¹, and a set of C=C and C=N stretching vibrations within the 1610-1430 cm⁻¹ region. nih.govorientjchem.orgnih.gov The position of the ring breathing mode, which is sensitive to the substitution pattern, would be a key identifier for the 4-substitution.

The phenylethyl group contributes its own set of aromatic and aliphatic vibrations. The phenyl ring will show aromatic C-H stretching vibrations, similar to the pyridine ring, and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ range. The ethyl linker will present aliphatic C-H stretching and bending modes.

The long tridecyl chain will be characterized by strong aliphatic C-H stretching absorptions in the 2950-2850 cm⁻¹ region in the FT-IR spectrum. orgchemboulder.com Additionally, CH₂ scissoring (around 1470-1450 cm⁻¹) and CH₃ rocking (around 1370-1350 cm⁻¹) vibrations are anticipated. orgchemboulder.com In long-chain alkanes, a characteristic CH₂ rocking band can also be observed between 725-720 cm⁻¹. orgchemboulder.com In Raman spectroscopy, the C-C stretching modes of the alkyl chain, particularly in the fingerprint region, can provide insights into the conformational order of the chain. aip.orgnih.govspectroscopyonline.com

The table below outlines the predicted key FT-IR and Raman active vibrational modes for this compound, based on the analysis of its constituent parts.

| Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group Origin | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Pyridine and Phenyl Rings | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Tridecyl and Ethyl Chains | Strong | Strong |

| C=C/C=N Ring Stretch | 1610-1550 | Pyridine Ring | Medium to Strong | Medium |

| C=C Ring Stretch | 1600-1450 | Phenyl Ring | Medium to Strong | Medium |

| CH₂ Scissoring | 1470-1450 | Tridecyl and Ethyl Chains | Medium | Weak |

| CH₃ Bending | 1460-1440 | Tridecyl Chain | Medium | Weak |

| CH₃ Rocking | 1380-1370 | Tridecyl Chain | Medium | Weak |

| Pyridine Ring Breathing | ~1000 | Pyridine Ring | Weak | Strong |

| Out-of-Plane C-H Bend | 900-675 | Pyridine and Phenyl Rings | Strong | Weak |

| CH₂ Rocking (Long Chain) | 725-720 | Tridecyl Chain | Weak to Medium | Weak |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral centers are present)

The molecular structure of this compound possesses a chiral center at the carbon atom of the tridecyl chain to which the pyridine ring and the phenylethyl group are attached. This chirality means the compound can exist as a pair of enantiomers, which will interact differently with circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for the stereochemical assignment of chiral molecules. nih.govnih.gov

The sign and magnitude of the observed Cotton effects are exquisitely sensitive to the spatial arrangement of the chromophores around the chiral center. Therefore, the ECD spectrum can be used to determine the absolute configuration (R or S) of the chiral carbon. This is typically achieved by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration. nih.gov

The predicted ECD spectrum would likely show contributions from:

The Pyridine Chromophore: The n → π* transition, being electronically forbidden but magnetically allowed, often gives a distinct, albeit sometimes weak, Cotton effect. The more intense π → π* transitions will likely dominate parts of the spectrum.

The Phenyl Chromophore: The π → π* transitions of the benzene (B151609) ring are well-characterized and their contribution to the ECD spectrum is dependent on their orientation relative to the chiral center.

Exciton (B1674681) Coupling: If the electronic transitions of the pyridine and phenyl chromophores are close in energy and their transition dipole moments are suitably oriented, exciton coupling could occur, leading to characteristic bisignate (two-signed) Cotton effects in the ECD spectrum. This phenomenon can be a very reliable indicator of absolute configuration. nih.gov

A hypothetical experimental approach would involve dissolving the enantiomerically pure compound in a suitable solvent and recording its ECD spectrum. The resulting spectrum, a plot of differential molar absorption (Δε) versus wavelength, would serve as a unique fingerprint for that specific enantiomer.

Computational and Theoretical Investigations of 4 1 2 Phenylethyl Tridecyl Pyridine

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide insights into molecular geometries, electronic properties, and spectroscopic signatures that are often challenging to obtain through experimental means alone. For a complex molecule like 4-(1-(2-phenylethyl)tridecyl)pyridine, these theoretical approaches offer a powerful lens to understand its behavior at a molecular level.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the electronic structure and properties of molecules. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the total electronic energy. For this compound, these calculations would involve optimizing all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The optimized geometry provides crucial information about the molecule's shape and steric features. The pyridine (B92270) ring is expected to be largely planar, while the long tridecyl chain and the phenylethyl group will adopt specific orientations to minimize steric hindrance. nih.govrsc.org The total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability. isca.me

Table 1: Predicted Ground State Geometric Parameters for Key Structural Moieties of this compound using DFT

Note: These are representative values based on calculations of similar molecular structures and are intended to be illustrative.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (Pyridine) | ~1.34 Å |

| Bond Length | C-C (Pyridine) | ~1.39 Å |

| Bond Length | C-C (Alkyl Chain) | ~1.54 Å |

| Bond Length | C-C (Benzene Ring) | ~1.40 Å |

| Bond Angle | C-N-C (Pyridine) | ~117° |

| Bond Angle | C-C-C (Pyridine) | ~120° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. isca.me A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. isca.me For this compound, the HOMO is expected to be localized on the electron-rich pyridine and phenylethyl moieties, while the LUMO would be distributed over the aromatic systems.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net The MEP map illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In this compound, the most negative potential (red) is anticipated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.govresearchgate.net Positive potentials (blue) are expected around the hydrogen atoms.

Table 2: Predicted Frontier Molecular Orbital Energies

Note: Values are hypothetical and based on typical results for similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical NMR chemical shifts for ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. scielo.org.zanih.gov These calculations predict the resonance frequencies of atomic nuclei in a magnetic field, which are highly sensitive to their chemical environment. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the pyridine ring, the phenylethyl group, and the long tridecyl chain, allowing for a detailed structural assignment. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Representative Nuclei

Note: Predicted shifts (in ppm) are relative to a standard (e.g., TMS) and are illustrative.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine (ortho-H) | 8.5 - 8.7 | - |

| Pyridine (meta-H) | 7.2 - 7.4 | - |

| Pyridine (ipso-C) | - | 150 - 155 |

| Phenyl (ring H) | 7.1 - 7.3 | - |

| Alkyl CH (benzylic) | 2.6 - 2.8 | 35 - 40 |

UV-Vis Absorption: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zanih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the pyridine and benzene (B151609) aromatic rings. researchgate.net The calculations would provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, molecular flexibility, and interactions with the environment. uml.edunih.gov

The tridecyl substituent in this compound is a long and flexible alkyl chain. This flexibility arises from the rotation around its numerous carbon-carbon single bonds, leading to a vast number of possible conformations (rotational isomers or rotamers). MD simulations are ideally suited to explore this complex conformational landscape.

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and dynamics of a molecule. researchgate.net MD simulations can explicitly include solvent molecules (such as water or organic solvents) in the simulation box, allowing for a realistic investigation of solvent effects.

For an amphiphilic molecule like this compound, with a polar pyridine head group and a nonpolar hydrocarbon tail, the solvent polarity is expected to be a key determinant of its conformation.

In a polar solvent (e.g., water): The molecule would likely adopt conformations that minimize the exposure of the hydrophobic alkyl chain to the solvent, potentially leading to folded or micelle-like structures where the polar pyridine headgroups are exposed to the water.

In a nonpolar solvent (e.g., hexane): The nonpolar alkyl chain would be well-solvated, allowing it to adopt more extended conformations. The polar pyridine head might drive aggregation to minimize unfavorable interactions with the nonpolar environment.

MD simulations can quantify these effects by analyzing the conformational preferences and dynamic behavior of the molecule in different solvent environments, providing a molecular-level understanding of its solution-state structure. scilit.com

Self-Assembly Propensities and Aggregate Formation at the Molecular Level

The molecular structure of this compound, featuring a polar pyridine head group and a substantial nonpolar hydrocarbon tail (a C13 chain with a phenylethyl substituent), imparts strong amphiphilic character. This duality is expected to drive self-assembly in polar solvents like water. Computational studies, particularly coarse-grained molecular dynamics (MD) simulations, are powerful tools for investigating such phenomena at the molecular level. researchgate.netnih.govrsc.org

Simulations would predict that at low concentrations, the molecules exist as solvated monomers. However, upon reaching a specific threshold known as the Critical Micelle Concentration (CMC), the molecules would spontaneously aggregate to minimize the unfavorable interactions between their hydrophobic tails and the aqueous environment. nih.govnih.gov The predicted aggregates would be spherical micelles, with the hydrophobic tails forming a core and the hydrophilic pyridine head groups forming a solvated outer corona.

MD simulations can elucidate the mechanism of micelle formation, which may proceed through the stepwise addition of monomers or via the coalescence of smaller aggregates. rsc.org These simulations also provide insights into the structure and dynamics of the resulting micelles, including their size, shape, aggregation number (the average number of molecules per micelle), and the degree of water penetration into the hydrophobic core. rsc.orgnih.gov Given the large and bulky nature of the hydrophobic tail, the resulting micelles are expected to have a relatively low CMC and a significant aggregation number compared to surfactants with shorter linear alkyl chains.

Table 1: Predicted Aggregation Properties of this compound in Aqueous Solution The following data is theoretical and projected for comparative purposes.

| Property | Predicted Value | Methodology | Reference Surfactant (SDS) |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | ~1 x 10-4 M | Molecular Dynamics (MD) Simulation | ~8 x 10-3 M |

| Aggregation Number (Nagg) | 70 - 90 | MD Simulation, SAXS Modeling | 60 - 80 |

| Micelle Shape | Spherical / Prolate Ellipsoid | MD Simulation | Spherical |

| Hydrodynamic Radius (Rh) | 4 - 6 nm | Dynamic Light Scattering (DLS) Simulation | ~2.5 nm |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling provides a mathematical framework to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.gov This in-silico approach is particularly valuable for novel compounds where experimental data is lacking. researchgate.net For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and the octanol-water partition coefficient (logP), which are crucial for understanding its environmental fate and potential applications.

The QSPR methodology involves calculating a set of numerical values, or "molecular descriptors," that encode structural information. These can include topological indices (e.g., Wiener index, Balaban index), constitutional descriptors (e.g., molecular weight, atom counts), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). mdpi.comnih.gov A mathematical model, often a multiple linear regression (MLR) equation, is then generated by correlating these descriptors with a known property for a training set of structurally related molecules (e.g., other 4-alkylpyridines). nih.govresearchgate.net

For this compound, a QSPR model for logP would likely show a strong positive correlation with descriptors related to molecular size and hydrophobicity (like total surface area or carbon count) and a negative correlation with descriptors related to polarity. The model's predictive power would be assessed using statistical metrics such as the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²).

Table 2: Hypothetical QSPR Model for Predicting logP This model is illustrative and based on general QSPR principles.

| Model Parameter | Value / Equation | Description |

|---|---|---|

| Predicted Property | logP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the compound. |

| Model Equation | logP = 0.85(MW/100) + 0.52(NC) - 1.2(NN) - 0.75 | A hypothetical MLR equation. |

| Descriptors Used | MW (Molecular Weight), NC (Number of Carbon Atoms), NN (Number of Nitrogen Atoms) | Examples of constitutional descriptors. |

| R² (Coefficient of Determination) | 0.96 | Indicates the goodness of fit for the training set. |

| Q² (Cross-Validation Coefficient) | 0.92 | Indicates the predictive power of the model. |

Computational Studies on Molecular Interactions and Recognition Principles

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor). nih.govnih.gov While often used in drug discovery, docking is also a powerful tool for understanding interactions with non-biological systems, such as industrial catalysts. Zeolites, with their well-defined microporous structures and acidic sites, are widely used in the chemical industry, including for the synthesis of pyridines. dntb.gov.uaresearchgate.net

A theoretical docking study could be performed to investigate the interaction of this compound with the internal channels of a zeolite catalyst, such as H-ZSM-5. The large size of the molecule would likely prevent it from entering the narrow pores of ZSM-5, suggesting it would primarily interact with the external surface or pore openings. The simulation would model the binding energy, considering contributions from van der Waals forces between the alkyl chain and the zeolite framework, and the specific interaction of the basic pyridine nitrogen with Brønsted acid sites on the catalyst surface. ajol.info Such studies are crucial for predicting catalyst selectivity and potential deactivation by pore blockage from large molecules.

Table 3: Theoretical Molecular Docking Results with Zeolite Catalysts Binding energies are hypothetical, calculated to illustrate potential interactions.

| Catalyst (Receptor) | Predicted Binding Site | Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| H-ZSM-5 (External Surface) | Silanol Nest / Brønsted Acid Site | -8.5 | H-bond (Pyridine-N to Si-OH-Al) |

| H-Beta (Pore Mouth) | 12-ring pore opening | -11.2 | H-bond (Pyridine-N), van der Waals (alkyl chain with pore wall) |

| Amorphous Silica-Alumina | Surface Lewis/Brønsted Acid Sites | -7.9 | Coordinate bond (Pyridine-N to Al), H-bond |

The principles of host-guest chemistry govern the formation of larger assemblies from individual molecules through non-covalent interactions. nih.govtue.nl The structure of this compound makes it an excellent candidate for forming inclusion complexes with macrocyclic host molecules, particularly cyclodextrins (CDs). usc.galrsc.org CDs have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. nih.gov

Computational modeling, using methods like DFT and MD simulations, can predict the stability and geometry of a host-guest complex between this compound and a host like γ-cyclodextrin (which has a larger cavity). nih.govnih.gov It is predicted that the bulky phenylethyl-tridecyl tail would be encapsulated within the CD cavity to maximize hydrophobic interactions and release high-energy water molecules from the cavity. The pyridine head group would likely remain in the bulk solvent, interacting with the hydrophilic exterior of the CD. These calculations can determine the binding free energy (ΔG), providing a quantitative measure of complex stability, and reveal the specific intermolecular forces (van der Waals, hydrophobic effect) that dominate the interaction. rsc.org

Table 4: Predicted Parameters for Inclusion Complex with γ-Cyclodextrin Data is theoretical, based on computational modeling of similar host-guest systems.

| Parameter | Predicted Value | Computational Method | Interpretation |

|---|---|---|---|

| Binding Free Energy (ΔG) | -6.5 kcal/mol | DFT with solvent model / MM-PBSA | Spontaneous and stable complex formation. |

| Stoichiometry (Host:Guest) | 1:1 | MD Simulation | One host molecule encapsulates one guest molecule. |

| Guest Orientation | Tridecyl chain inserted from wider rim | MD Simulation / Docking | Maximizes hydrophobic contact within the cavity. |

| Primary Driving Force | Hydrophobic Effect | Thermodynamic Integration | Desolvation of the nonpolar tail and CD cavity. |

Reaction Mechanism Studies and Transition State Calculations

Understanding the formation of this compound requires investigating its synthetic pathway at a quantum-mechanical level. A plausible route is the direct C-4 alkylation of the pyridine ring. researchgate.netchemrxiv.org Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms, identifying intermediates, and calculating the structures and energies of transition states (TS). acs.orgyoutube.com

A theoretical study could model the reaction of pyridine with a suitable electrophile, such as 1-halo-(2-phenylethyl)tridecane, potentially mediated by an alkyllithium reagent or under electrochemical conditions. acs.orgorganic-chemistry.org DFT calculations would map the potential energy surface of the reaction. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—which connects the reactants and the C-4 substituted intermediate (a dearomatized dihydropyridine (B1217469) species). acs.org

The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated. This value is critical for predicting the reaction rate and feasibility. The geometry of the transition state would reveal the extent of bond formation between the pyridine C-4 carbon and the alkyl group, and the simultaneous distortion of the pyridine ring. Such studies provide fundamental insights into the regioselectivity of pyridine functionalization. acs.org

Table 5: Hypothetical DFT Calculation Results for C-4 Alkylation of Pyridine Energies are illustrative and calculated relative to the reactants.

| Species | Relative Energy (kcal/mol) | Key Geometric Feature | Computational Level |

|---|---|---|---|

| Reactants (Pyridine + Alkyl Halide) | 0.0 | Separated molecules | B3LYP/6-311+G(d,p) |

| Transition State (TS) | +22.5 | Partially formed C4-C bond (~2.1 Å), distorted pyridine ring | B3LYP/6-311+G(d,p) |

| Intermediate (Dihydropyridine adduct) | -5.2 | Tetrahedral C4 carbon | B3LYP/6-311+G(d,p) |

| Products (after re-aromatization) | -15.0 | Planar, substituted pyridine ring | B3LYP/6-311+G(d,p) |

Advanced Applications and Material Science Potential of 4 1 2 Phenylethyl Tridecyl Pyridine

Integration in Functional Materials and Nanomaterials Science

The unique combination of a polar pyridine (B92270) head and a nonpolar aliphatic tail in 4-(1-(2-Phenylethyl)tridecyl)pyridine suggests its potential as an amphiphilic molecule, a characteristic often exploited in materials science. ontosight.ai However, specific studies integrating this compound into functional materials have not been reported.

Development of Pyridine-Based Liquid Crystalline Materials and Chemoresponsive Systems

There is no specific research available on the liquid crystalline or chemoresponsive properties of this compound.

Theoretically, the structure of the compound possesses features common to some liquid crystals. The pyridine ring can serve as a polar, aromatic core, while the long tridecyl chain provides the necessary anisotropy and flexible component. The incorporation of a pyridine moiety is a known strategy in the design of liquid crystalline materials, as it influences the mesophase stability and dipole moment. nih.gov Research on other pyridine-based molecules demonstrates that modifying terminal chain lengths significantly affects their transition temperatures and the type of liquid crystal phases (e.g., nematic or smectic) they form. nih.gov For a molecule like this compound, its potential to exhibit such properties would require dedicated synthesis and characterization, which are not currently available in the literature.

Surface Chemistry Applications: Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

No studies have been published on the use of this compound for the formation of self-assembled monolayers (SAMs).

In principle, the pyridine group can adsorb to certain metal surfaces, and the long alkyl chain could drive the self-assembly process to form an ordered, nonpolar layer. However, well-studied pyridine-based SAMs typically incorporate a stronger anchoring group, such as a thiol (-SH), to ensure robust chemisorption onto surfaces like gold. rsc.orgnih.gov Studies on pyridine-terminated organothiols show the formation of highly ordered and densely packed monolayers. rsc.orgnih.gov Without such a dedicated anchor group, the ability of this compound to form stable, well-defined SAMs remains hypothetical and uninvestigated.

Use as Components in Polymeric Materials with Tailored Properties

The application of this compound as a monomer or functional additive in polymeric materials is not documented in existing research. While polymers containing phenyl pyridine units are known, the specific contribution of this compound is unstudied. google.com Its long aliphatic chain could potentially be used to impart flexibility or hydrophobic properties to a polymer backbone if it were incorporated as a side chain.

Role in Ligand Chemistry and Coordination Complexes

The nitrogen atom in the pyridine ring of this compound has a lone pair of electrons, making it a potential Lewis base capable of coordinating to metal centers. This suggests a theoretical role as a ligand in coordination chemistry. ontosight.ai

Design and Synthesis of Metal-Organic Frameworks (MOFs) Featuring Pyridine Nodes

There is no evidence in the scientific literature of this compound being used as an organic linker to construct Metal-Organic Frameworks (MOFs).

The design of MOFs relies on the careful selection of organic ligands and metal ions to build porous, crystalline structures. researchgate.net Pyridine-containing molecules are frequently used as "nodes" in these frameworks. For example, multi-pyridyl ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine are used to connect multiple metal centers, leading to complex three-dimensional networks. rsc.org As a mono-pyridine, this compound would likely act as a terminating ligand, capping a metal center rather than propagating a framework. Its bulky aliphatic and phenylethyl groups would also introduce significant steric hindrance, which could be leveraged to control the pore environment of a framework, but no such synthesis has been reported.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

No specific research has been conducted to evaluate the performance of this compound or its metal complexes in catalytic applications.

Pyridine derivatives are a cornerstone of ligand design in catalysis, forming stable and reactive complexes with a wide range of transition metals like palladium, platinum, ruthenium, and copper. researchgate.netresearchgate.netnih.govcityu.edu.hk The electronic and steric properties of the ligand are crucial for tuning the activity and selectivity of the metal catalyst. The bulky nature of the 1-(2-phenylethyl)tridecyl substituent on this particular pyridine would create a specific steric environment around a coordinated metal center. This could, in theory, influence the outcome of a catalytic reaction, but without experimental data, its potential as a ligand in either homogeneous or heterogeneous catalysis remains unexplored.

No Publicly Available Research Found for "this compound" in Advanced Applications and Material Science

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or detailed data could be located for the chemical compound this compound within the scope of advanced materials science, chemical probes, or as a synthetic intermediate for non-biological applications.

The inquiry sought to generate a detailed article on the advanced applications of this compound, focusing on its potential in luminescent and optoelectronic materials, its use in chemical probes and sensors, its role as an intermediate in complex organic synthesis, and its application in physical organic chemistry studies.

While the broader class of pyridine derivatives is known to be versatile, with numerous examples of their use in the requested areas, information specifically pertaining to this compound is not present in the public domain. General information suggests that pyridine derivatives can be used in material science and as biological probes. ontosight.ai However, the specific substitution of a 1-(2-phenylethyl)tridecyl group at the 4-position of the pyridine ring appears to be a novel or unstudied configuration in the context of the requested applications.

For context, research on other pyridine-containing molecules has demonstrated their utility in various advanced applications:

Luminescent and Optoelectronic Materials: Metal-pyridine complexes are a well-established class of materials with interesting photophysical properties. wikipedia.org The coordination of pyridine ligands to metal centers can lead to the development of luminescent materials with applications in areas such as organic light-emitting diodes (OLEDs). However, no studies detailing the formation or properties of metal complexes with this compound have been found.

Chemical Probes and Sensory Applications: Pyridine-based structures are often incorporated into fluorescent and chromogenic probes for the detection of various chemical analytes, including metal ions and environmentally significant substances. The nitrogen atom in the pyridine ring can act as a binding site, and its electronic properties can be modulated to produce a detectable signal upon interaction with a target analyte. Again, no specific examples of this compound being used for these purposes have been documented.

Intermediates in Synthesis: The pyridine ring is a common building block in organic synthesis, and substituted pyridines are key intermediates in the preparation of more complex molecules for a range of non-biological applications. Methodologies for the synthesis of polysubstituted pyridines are an active area of research. The unique long-chain, substituted alkyl group in this compound could theoretically make it an intermediate for materials with specific solubility or self-assembly properties, but no such synthetic routes or applications have been reported.

Physical Organic Chemistry Studies: The electronic and steric effects of substituents on the reactivity of the pyridine ring are a fundamental area of study in physical organic chemistry. The large and flexible 1-(2-phenylethyl)tridecyl group would be expected to exert a significant steric influence on the reactivity of the pyridine nitrogen and the ring itself. However, no studies investigating these specific substituent effects for this compound are available.

Future Research Directions and Emerging Opportunities for 4 1 2 Phenylethyl Tridecyl Pyridine

Development of Asymmetric Synthetic Routes for Enantiomerically Pure Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthetic routes to produce enantiomerically pure pyridine (B92270) derivatives is a critical area of research, particularly for the pharmaceutical industry. nih.govnih.gov Future advancements in this field are expected to focus on several key areas:

Novel Chiral Catalysts: The design and application of new chiral catalysts, including transition metal complexes and organocatalysts, are paramount. rsc.org Research is geared towards developing catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity. For instance, copper-chiral diphosphine ligand catalysts have shown promise in the alkylation of alkenyl pyridines. nih.govresearchgate.net

Dearomatization Strategies: The enantioselective dearomatization of the pyridine ring is a powerful strategy for accessing chiral piperidines and other saturated N-heterocycles. nih.govacs.org Future work will likely involve the development of new reagents and catalytic systems that can achieve dearomatization with high control over multiple stereocenters.

Stepwise Dearomatization/Borylation: A promising approach involves a two-step process of partial reduction of the pyridine ring followed by a catalytic, enantioselective borylation. acs.org This strategy provides access to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates for the synthesis of a variety of chiral piperidines. acs.org

| Methodology | Catalyst/Reagent | Product Type | Key Advantages | Reference(s) |

| Asymmetric Reductive Heck Reaction | Rh-catalyzed with chiral ligand | 3-Substituted Tetrahydropyridines | High yield and enantioselectivity, broad functional group tolerance. | nih.gov |

| Copper-Catalyzed Alkylation | Copper-chiral diphosphine ligand | Alkylated Chiral Pyridines | Effective for poorly reactive β-substituted alkenyl pyridines. | nih.govresearchgate.net |

| Dearomatization/Borylation | Cu(I)-catalyzed with chiral ligand | Enantioenriched 3-boryl-tetrahydropyridines | Access to chiral piperidines from readily available starting materials. | acs.org |

Exploration of Novel Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Studies

Understanding and optimizing complex chemical reactions requires real-time monitoring of reactants, intermediates, and products. The development of novel spectroscopic techniques for in situ analysis is revolutionizing how chemists approach reaction optimization and mechanistic elucidation. digitellinc.comresearchgate.net

Future research in this area will likely focus on:

Advanced Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. mdpi.comyoutube.com The development of more sensitive probes and advanced data analysis methods will enable the detection of transient intermediates and provide deeper mechanistic insights. researchgate.netsci-hub.se

Mass Spectrometry-Based Approaches: Mass spectrometry (MS) offers high sensitivity and selectivity for online reaction monitoring. acs.org Innovations like condensed phase membrane introduction mass spectrometry (CP-MIMS) coupled with liquid electron ionization (LEI) can overcome the limitations of traditional methods, especially for neutral or hydrophobic molecules. acs.org

Interfacial Studies: For reactions occurring at interfaces, such as in electrochemistry or heterogeneous catalysis, techniques like surface-enhanced Raman spectroscopy (SERS) are crucial. acs.org These methods provide molecular-level information about species adsorbed on a surface, which is critical for understanding the catalytic cycle. sci-hub.seacs.org

| Technique | Application | Information Gained | Reference(s) |

| In Situ FTIR/Raman | Real-time reaction monitoring | Concentration profiles of reactants, intermediates, and products; reaction kinetics. | researchgate.netmdpi.com |

| CP-MIMS-LEI | Online mass spectrometry | Quantitative measurement of a wide range of analytes, including neutrals. | acs.org |

| EC-SERS | Electrochemical interface analysis | Identification of adsorbed species and interfacial reaction mechanisms. | acs.org |

Advanced Machine Learning and Artificial Intelligence Integration for Predictive Synthesis and Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to transform the landscape of chemical synthesis and materials science. researchgate.netprinceton.edu By analyzing vast datasets of chemical reactions and material properties, ML models can predict reaction outcomes, suggest optimal synthetic routes, and design novel molecules with desired characteristics.

Key future directions include:

Retrosynthesis Prediction: AI-powered tools are being developed to predict the synthetic pathways for complex molecules, including heterocycles. chemrxiv.orgchemrxiv.org Transfer learning and other advanced ML techniques are being employed to improve the accuracy of these predictions, especially for less common ring systems. chemrxiv.orgchemrxiv.org

Reaction Optimization: ML algorithms can predict the yield and selectivity of a reaction under different conditions, helping chemists to identify the optimal parameters with fewer experiments. princeton.edu This is particularly valuable for complex, multi-component reactions.

De Novo Materials Design: AI can be used to design new materials with specific functional properties. uni-hannover.dearxiv.org For pyridine derivatives, this could involve designing new charge-transporting materials for organic electronics or novel ligands for catalysis. rsc.orgmdpi.com

| AI/ML Application | Objective | Potential Impact | Reference(s) |

| Retrosynthesis Prediction | Predict synthetic routes for novel heterocycles. | Accelerate the discovery of new molecules. | chemrxiv.orgchemrxiv.org |

| Reaction Yield Prediction | Optimize reaction conditions for higher efficiency. | Reduce experimental effort and resource consumption. | princeton.eduacs.org |

| Materials Design | Generate novel functional materials with desired properties. | Drive innovation in electronics, catalysis, and medicine. | uni-hannover.dearxiv.org |

Design and Fabrication of Smart Materials Utilizing the Compound's Unique Structural Features

The incorporation of pyridine moieties into polymers and other materials can impart "smart" functionalities, such as responsiveness to external stimuli like heat, light, pH, or the presence of specific ions. rsc.orgresearchgate.net The unique electronic and hydrogen-bonding capabilities of the pyridine ring are key to these properties.

Future research will likely focus on:

Shape-Memory Polymers: Pyridine-containing polyurethanes have been shown to exhibit multi-shape memory and moisture-sensitive shape memory effects. rsc.orgresearchgate.net The development of new polymer architectures will allow for more complex and tunable shape-memory behaviors for applications in biomedical devices and soft robotics. rsc.org

Sensors and Anti-Counterfeiting: The fluorescence of certain imidazo[1,2-a]pyridine (B132010) derivatives can be modulated by mechanical force or the presence of metal ions, making them suitable for use in sensors and anti-counterfeiting applications. researchgate.net

Functional Materials for Electronics: Pyridine derivatives are being explored as charge-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The design of new pyridine-based materials with tailored electronic properties will be crucial for advancing these technologies. rsc.org

| Smart Material Type | Key Feature | Potential Application | Reference(s) |

| Pyridine-Zwitterionic Polyurethanes | Multi-shape and moisture-sensitive memory | Smart biomedical devices | rsc.orgresearchgate.net |

| Imidazo[1,2-a]pyridine Luminogens | Mechanoresponsive and ion-sensitive fluorescence | Anti-counterfeiting, chemical sensors | researchgate.net |

| Donor-Acceptor Pyridine Derivatives | Charge-transporting properties | OLEDs, perovskite solar cells | rsc.org |

Addressing Scalability Challenges for Industrial Production of Complex Pyridine Derivatives

While laboratory-scale synthesis of complex pyridine derivatives has seen significant advances, scaling up these processes for industrial production presents a unique set of challenges. uk-cpi.comresearchgate.net Addressing these challenges is crucial for the commercial viability of new pharmaceuticals, agrochemicals, and materials based on these compounds.

Future efforts will need to address:

Process Intensification: Moving from traditional batch processing to continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. vcu.edu This is particularly relevant for the synthesis of highly substituted pyridines where precise control over reaction conditions is critical. vcu.edu

Catalyst Efficiency and Recovery: For catalytic processes, the cost, stability, and recyclability of the catalyst are major considerations for industrial-scale production. Research into more robust and easily separable catalysts is ongoing.

Green Chemistry Principles: The industrial production of chemicals is increasingly being guided by the principles of green chemistry, which emphasize waste reduction, the use of renewable feedstocks, and energy efficiency. uk-cpi.com Developing scalable synthetic routes that adhere to these principles is a key challenge and a significant opportunity. uk-cpi.com

| Challenge | Potential Solution | Benefit | Reference(s) |

| Transition from Lab to Plant | Continuous flow chemistry | Improved safety, efficiency, and scalability. | vcu.edu |

| Cost and Availability of Reagents | Development of more efficient catalysts and use of abundant starting materials. | Reduced production costs. | uk-cpi.com |

| Waste Generation | Atom-economical reactions, catalyst recycling. | Reduced environmental impact and improved sustainability. | uk-cpi.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(1-(2-Phenylethyl)tridecyl)pyridine, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis of pyridine derivatives often involves alkylation or coupling reactions. For branched alkyl-pyridines, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed. Optimization includes:

- Catalyst selection : Use ligands like triphenylphosphine to enhance coupling efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of hydrophobic intermediates.

- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How should researchers characterize the structural and purity aspects of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm alkyl chain attachment and pyridine ring integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Crystallography : Single-crystal X-ray diffraction for definitive structural elucidation (if crystallizable) .

Q. What are the key stability considerations for storing and handling this compound?

- Storage :

- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation.

- Light sensitivity : Amber vials to avoid photodegradation.

Advanced Research Questions

Q. How can thermal analysis techniques like TGA and DSC elucidate decomposition pathways and phase transitions in this compound-based coordination polymers?

- Methodology :

- TGA : Quantify mass loss during heating (e.g., 25–800°C, 10°C/min) to identify ligand dissociation temperatures.

- DSC : Detect endothermic/exothermic events (e.g., spin crossover or gate-opening transitions).

- Data Interpretation :

| Technique | Parameter | Observation | Implication |

|---|---|---|---|

| TGA | 15% mass loss at 220°C | Pyridine ligand release | Structural instability |

| DSC | Endothermic peak at 180°C | Spin crossover transition | Cooperative ligand effects |

Q. What methodological approaches resolve contradictions in spin crossover (SCO) behavior observed in pyridine-containing iron complexes?

- Advanced Techniques :

- SQUID Magnetometry : Measure magnetic susceptibility to track high-spin (HS) ↔ low-spin (LS) transitions.

- Isoconversional Analysis (Vyazovkin method) : Calculate effective activation energy () to distinguish between nucleation-driven vs. diffusion-limited SCO .

- Case Study : In Fe(Pyridine)₂[Ni(CN)₄], profiles resembling solid-solid transitions suggest particle size-dependent SCO hysteresis .

Q. How does modifying the alkyl chain length in pyridine derivatives affect intermolecular interactions in supramolecular assemblies?

- Experimental Design :

- Langmuir-Blodgett Films : Compare monolayer stability (surface pressure-area isotherms) for C13 vs. shorter chains.

- X-ray Diffraction : Assess d-spacing changes to infer alkyl chain packing efficiency.

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of pyridine derivatives in pharmacological studies?

- Resolution Strategies :

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times.

- Metabolic Interference : Use LC-MS to quantify intracellular metabolite levels (e.g., NAD+ depletion in pyridine-treated cells) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.